molecular formula C8H4ClFN2O2 B13681996 4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid

4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid

Katalognummer: B13681996
Molekulargewicht: 214.58 g/mol
InChI-Schlüssel: MDRXPTOVTXCLQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-fluoroaniline with carbon dioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the benzimidazole ring . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C8H4ClFN2O2

Molekulargewicht

214.58 g/mol

IUPAC-Name

4-chloro-6-fluoro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4ClFN2O2/c9-4-1-3(10)2-5-6(4)12-7(11-5)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI-Schlüssel

MDRXPTOVTXCLQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC(=N2)C(=O)O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.